AZ82 vs. CW069: 242-Fold Superior Biochemical Potency in Microtubule-Stimulated Assay
In a direct biochemical comparison using a microtubule-stimulated ATPase assay, AZ82 demonstrates an IC50 of 310 nM (0.31 μM) against HSET/KIFC1, representing a 242-fold improvement in potency over the allosteric inhibitor CW069, which exhibits an IC50 of 75,000 nM (75 μM) in the same assay format [1]. This potency differential is corroborated by a separate comparative analysis table collating published selective HSET inhibitors, confirming the biochemical IC50 values of 310 nM for AZ82 and 75,000 nM for CW069 [2].
| Evidence Dimension | Microtubule-stimulated HSET/KIFC1 ATPase biochemical IC50 |
|---|---|
| Target Compound Data | 310 nM (0.31 μM) |
| Comparator Or Baseline | CW069: 75,000 nM (75 μM) |
| Quantified Difference | AZ82 is 242-fold more potent (75,000 / 310 = 242x) |
| Conditions | Microtubule-stimulated biochemical ATPase assay; ATP-competitive binding mode for AZ82 |
Why This Matters
Procurement of AZ82 is essential when experimental design requires nanomolar biochemical potency; substituting with the micromolar-potency allosteric inhibitor CW069 would require 242-fold higher compound concentrations, potentially introducing solubility limitations and confounding off-target effects.
- [1] Sharma N, et al. Computational benchmarking of putative KIFC1 inhibitors. Med Res Rev. 2023;43(2):423-455. (Table comparing AZ82, CW069, SR31527) View Source
- [2] Table 2. Published selective inhibitors of HSET and their biological activities. Future Med Chem. 2016;8(4):463-489. (AZ82 IC50 = 310 nM; CW069 IC50 = 75000 nM) View Source
